molecular formula C28H32N4O5S B3006358 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 689772-40-5

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

Cat. No. B3006358
M. Wt: 536.65
InChI Key: WJRSKPLSFCJNNF-UHFFFAOYSA-N
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Description

The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide” is a complex organic molecule. It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thiouracil was reacted with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature to afford a related compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT) calculations, vibrational spectral analysis, and molecular docking . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the title compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing significant anti-monoamine oxidase and antitumor activities. These compounds were obtained by reacting specific precursors with halides and further transformations, underlining the chemical versatility and potential therapeutic applications of such derivatives (Markosyan et al., 2015).

Antimicrobial Applications

One compound within this family demonstrated noteworthy antimicrobial activity against various strains such as S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents. This activity emphasizes the importance of structural modifications in enhancing the biological effectiveness of these molecules (Attia et al., 2014).

Antitumor Activity and Molecular Docking

Several novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor potential. This research not only highlights the antitumor capabilities of these compounds but also employs molecular docking to understand their interactions with biological targets, providing insights into their mechanism of action (Al-Suwaidan et al., 2016).

Antituberculosis and Cytotoxicity

Further studies on 3-heteroarylthioquinoline derivatives revealed significant in vitro activity against Mycobacterium tuberculosis, with certain compounds showing promising activity with minimal cytotoxic effects. These findings suggest potential therapeutic applications for treating tuberculosis while ensuring safety profiles (Chitra et al., 2011).

Chemical Synthesis and Transformation

Research has also focused on the synthesis and transformation of related compounds, providing valuable methodologies for creating diverse heterocyclic compounds. These studies contribute to the broader understanding of chemical reactions and their applications in synthesizing biologically active molecules (Dyachenko & Vovk, 2012).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, such as its antimicrobial properties , as well as further exploration of its synthesis and chemical properties.

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S/c33-26(29-20-4-2-1-3-5-20)17-38-28-30-23-8-7-21(31-10-12-35-13-11-31)15-22(23)27(34)32(28)16-19-6-9-24-25(14-19)37-18-36-24/h6-9,14-15,20H,1-5,10-13,16-18H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRSKPLSFCJNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

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